

Application Note: Undecylenamide MEA as a Bioactive Surface Modifier

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Compound of Interest

Compound Name: 10-Undecenamide, N-(2-hydroxyethyl)-

CAS No.: 20545-92-0

Cat. No.: B1581069

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Introduction & Chemical Basis

Undecylenamide MEA (CAS: 20545-92-0) is a non-ionic alkanolamide surfactant traditionally used in dermocosmetics for its antifungal properties.[1][2] However, in advanced drug delivery and material science, it serves as a high-value bifunctional surface modifier.

Its structure consists of three critical domains:

- Terminal Alkene (-unsaturation): A reactive handle allowing covalent grafting via radical polymerization, hydrosilylation, or thiol-ene "click" chemistry.[2]
- C11 Alkyl Chain: Provides hydrophobic spacing and membrane insertion capability.[2]
- Ethanolamide Headgroup: A polar, hydrogen-bonding moiety that improves wettability and prevents protein fouling (similar to PEG, though shorter).[2]

Primary Applications:

- Bioactive Coatings: Preventing biofilm formation on catheters and medical implants.[2]

- Nanoparticle Stabilization: Steric stabilization of lipid nanoparticles (LNPs) or polymeric carriers.[2]
- Wettability Tuning: Converting hydrophobic substrates (e.g., PDMS, Polystyrene) to hydrophilic, cell-interactive surfaces.

Mechanism of Action

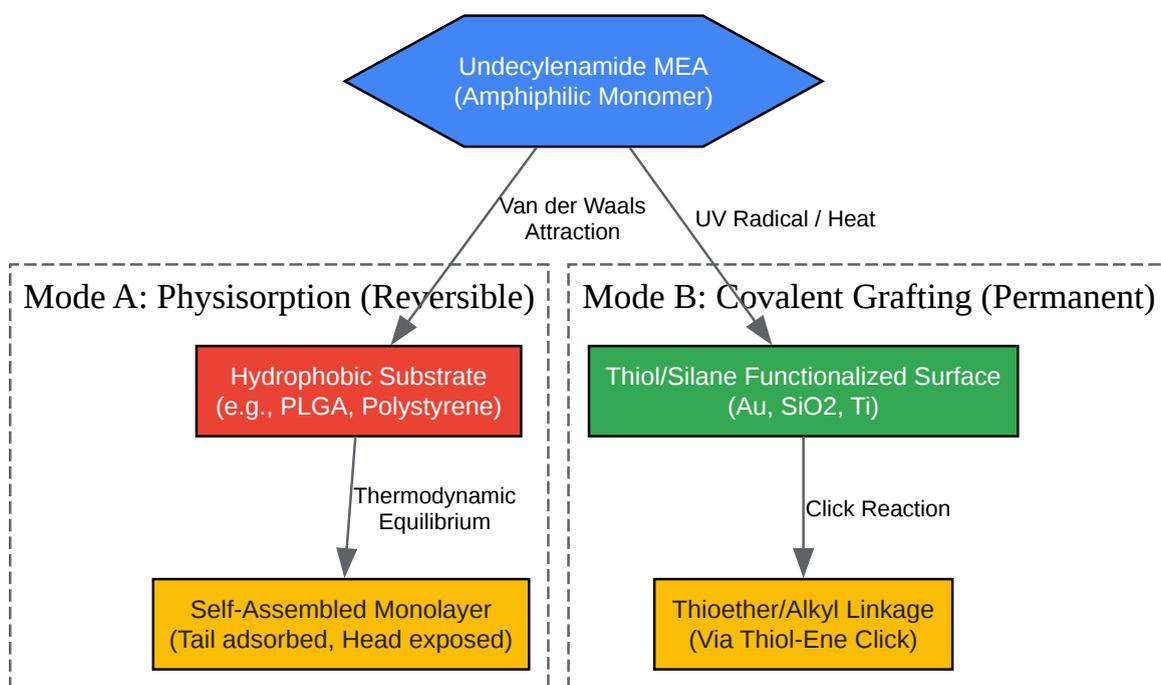
Molecular Orientation

UMEA modifies surfaces through two distinct mechanisms depending on the substrate and activation method.[2]

- Physisorption (Physical Coating): On hydrophobic surfaces (e.g., PLGA nanoparticles), the undecyl tail adsorbs via Van der Waals forces, exposing the hydroxyl headgroup to the aqueous phase. This creates a "stealth" hydration layer.[2]
- Chemisorption (Covalent Grafting): The terminal double bond reacts with surface-bound thiols or hydrides, permanently tethering the molecule. This is critical for long-term implantable devices where coating delamination is a risk.[2]

Visualization of Surface Interaction

The following diagram illustrates the dual-mode interaction of UMEA with different substrates.



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Figure 1: Dual-mode surface modification mechanism of Undecylenamide MEA.

Experimental Protocols

Protocol A: Covalent Surface Grafting (Thiol-Ene "Click" Chemistry)

Purpose: To permanently attach UMEA to a medical device surface (e.g., Titanium or Gold) for long-term antimicrobial activity. Scope: Ideal for metallic implants or glass slides.[2]

Materials:

- Substrate (e.g., Gold-coated glass or Thiol-silanized glass).
- Undecylenamide MEA (>98% purity).[2]
- Solvent: Ethanol (absolute).[2]
- Initiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for UV curing.

- UV Light Source (365 nm).[2]

Step-by-Step Methodology:

- Surface Thiolation (Pre-treatment):
 - If using Gold: Clean with Piranha solution (Caution: Explosive).[2] Immerse in 10 mM 1,6-hexanedithiol in ethanol for 12 hours to form a thiol monolayer. Rinse with ethanol.[2]
 - If using Glass/Oxide: Treat with (3-Mercaptopropyl)trimethoxysilane (MPTMS) (2% v/v in toluene) for 4 hours.[2] Cure at 100°C for 1 hour.
- Reaction Mixture Preparation:
 - Dissolve UMEA (10 mg/mL) in ethanol.
 - Add DMPA photoinitiator (0.5 wt% relative to UMEA).[2]
 - Note: Degas the solution with Nitrogen for 10 minutes to prevent oxygen inhibition of radicals.[2]
- Grafting Reaction:
 - Immerse the thiolated substrate into the UMEA solution.[2]
 - Irradiate with UV light (365 nm, ~5 mW/cm²) for 15–30 minutes.[2]
 - Mechanism:[3][4] The thiol radical attacks the terminal alkene of UMEA, forming a stable thioether bond.
- Washing:
 - Sonicate the substrate in ethanol for 10 minutes to remove physically adsorbed (non-covalently bound) UMEA.[2]
 - Dry under a stream of Nitrogen.[2]

Protocol B: Physical Coating of Lipid Nanoparticles (LNPs)

Purpose: To use UMEA as a co-surfactant to stabilize LNPs and provide antifungal surface properties.[2] Scope: Topical drug delivery formulations.

Materials:

- Lipid Phase: Lecithin or DSPC.[2]
- Active Pharmaceutical Ingredient (API).[2]
- Undecylenamide MEA.[2][5][6][7][8]
- Aqueous Phase: PBS (pH 7.4).[2]

Step-by-Step Methodology:

- Phase Preparation:
 - Dissolve Lipid (100 mg) and UMEA (10–20 mg) in Ethanol (2 mL).
 - Rationale: UMEA acts as a co-surfactant.[2] A ratio >20% w/w may destabilize the bilayer; maintain <20%.[2]
- Solvent Injection:
 - Inject the organic phase into the aqueous phase (10 mL) under magnetic stirring (700 RPM).
 - Observation: A milky emulsion should form immediately.[2]
- Size Reduction:
 - Sonicate using a probe sonicator (Cycle: 5s ON / 2s OFF) for 5 minutes on ice.
 - Target: Particle size < 200 nm.[2]

- Dialysis:
 - Dialyze against PBS for 24 hours to remove residual ethanol.[2]

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are mandatory.

Technique	Parameter Measured	Success Criteria (Grafted Surface)
Contact Angle	Surface Wettability	Reduction from ~80° (Thiol) to ~45° (UMEA-OH headgroup).
XPS (X-ray Photoelectron Spectroscopy)	Surface Chemistry	Appearance of N1s peak (Amide) and C=O peak.[2]
Ellipsometry	Layer Thickness	Increase of ~1.5–2.0 nm (Length of UMEA molecule).[2]
Antimicrobial Assay	Bioactivity	>99% reduction in <i>C. albicans</i> adhesion vs. control.[2]

Antimicrobial Efficacy Testing (Zone of Inhibition)

- Seed Agar plates with *Candida albicans*.
- Place the UMEA-modified disk and a Control disk (unmodified) on the agar.[2]
- Incubate at 37°C for 24 hours.
- Result: A clear zone around the UMEA disk indicates release or contact-killing activity.[2]
Note: Since UMEA is covalently bound in Protocol A, contact killing is the expected mechanism; a large zone suggests leaching (failure of washing).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Grafting Density	Oxygen inhibition during UV curing.[2]	Ensure strict degassing (N ₂ purge) of the reaction solution. [2]
High Contact Angle (>70°)	Incomplete coverage or "flipped" molecules.[2]	Increase UV exposure time; ensure solvent is polar (Ethanol) to orient OH-groups outward.[2]
Emulsion Instability (Protocol B)	UMEA concentration too high (CMC exceeded).	Reduce UMEA to <10% of total lipid mass.[2]
Cytotoxicity	Residual unreacted monomers.[2]	Extend the washing/dialysis step.[2]

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